4-[(3-methoxyphenoxy)acetyl]morpholine
Description
4-[(3-Methoxyphenoxy)acetyl]morpholine is a morpholine derivative featuring an acetyl linker substituted with a 3-methoxyphenoxy group. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility in modulating electronic, steric, and solubility properties .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-11-3-2-4-12(9-11)18-10-13(15)14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQGVCECSFCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The substituent on the phenyl ring and linker type significantly impact the compound’s properties. Key comparisons include:
Halogen vs. Methoxy Substituents
- 4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine (C₁₃H₁₆BrNO₃): Bromine’s bulky and polarizable nature may enhance halogen bonding in biological targets, while the methyl group introduces steric hindrance .
Methoxy Positioning and Multiplicity
- 4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine (C₁₅H₂₁NO₅): The three methoxy groups increase hydrophilicity and electron donation, which could improve binding to polar enzyme active sites .
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine (C₁₁H₁₄NO₄S): The sulfonyl linker, more electron-withdrawing than acetyl, results in higher melting points (109–110°C) due to increased polarity and crystallinity .
Data Tables
Table 1: Structural and Physical Properties of Selected Morpholine Derivatives
*Molecular weight inferred based on analogs; exact data unavailable in provided evidence.
Research Findings and Implications
- Substituent Position : Meta-substituted methoxy groups (e.g., 3-position) optimize steric and electronic interactions in drug design compared to para-substituted analogs .
- Agrochemical Potential: Structural parallels with dimethomorph suggest that 4-[(3-methoxyphenoxy)acetyl]morpholine could be optimized for antifungal applications .
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